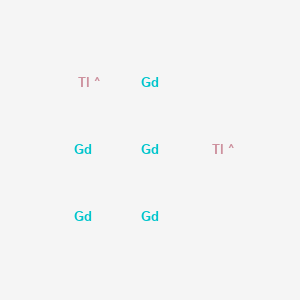![molecular formula C20H33ClF3N B14380760 N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride CAS No. 89781-51-1](/img/structure/B14380760.png)
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-1-aminium chloride moiety. The presence of the trifluoromethyl group imparts distinct chemical properties, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-(trifluoromethyl)benzyl chloride with dibutylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process may include purification steps such as crystallization or distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phenyl ring and the aminium moiety can undergo oxidation and reduction reactions under appropriate conditions.
Electrophilic Aromatic Substitution: The trifluoromethyl group on the phenyl ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aminium chlorides, while oxidation and reduction reactions can lead to different oxidation states of the phenyl ring and aminium moiety.
科学研究应用
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride involves its interaction with molecular targets through various pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The aminium moiety can form ionic interactions with negatively charged sites on biomolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium bromide: Similar structure with a bromide ion instead of chloride.
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium iodide: Similar structure with an iodide ion instead of chloride.
N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium fluoride: Similar structure with a fluoride ion instead of chloride.
Uniqueness
The uniqueness of N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride lies in its specific combination of the trifluoromethyl group and the aminium chloride moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
89781-51-1 |
|---|---|
分子式 |
C20H33ClF3N |
分子量 |
379.9 g/mol |
IUPAC 名称 |
tributyl-[[4-(trifluoromethyl)phenyl]methyl]azanium;chloride |
InChI |
InChI=1S/C20H33F3N.ClH/c1-4-7-14-24(15-8-5-2,16-9-6-3)17-18-10-12-19(13-11-18)20(21,22)23;/h10-13H,4-9,14-17H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WKNJVTHUPXMJPZ-UHFFFAOYSA-M |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C(F)(F)F.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)

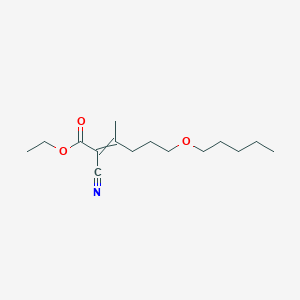

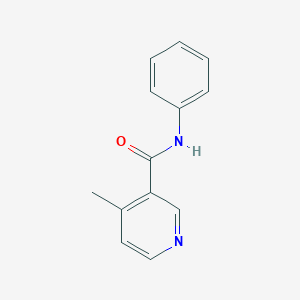
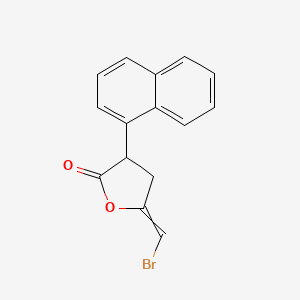
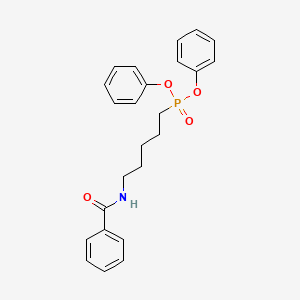
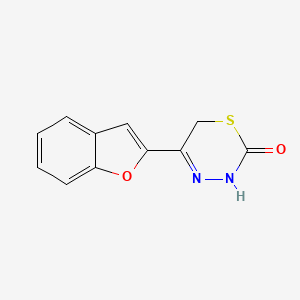
![2,2-Dichloro-N-[(2-phenoxyethoxy)methyl]-N-(prop-2-EN-1-YL)acetamide](/img/structure/B14380740.png)
![2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)](/img/structure/B14380741.png)
![1-[5-(1,3-Dithian-2-ylidene)pentyl]pyrrolidine-2,5-dione](/img/structure/B14380747.png)

